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Compound of Interest

Compound Name: Lupitidine

Cat. No.: B1675508 Get Quote

Technical Dossier: Lupitidine (C21H27N5O2S)
For Researchers, Scientists, and Drug Development Professionals

Abstract
Lupitidine (development code SKF-93479) is a potent, long-acting H2 receptor antagonist that

was developed by Smith, Kline & French as a potential anti-ulcer therapeutic.[1] Although it

demonstrated the ability to inhibit nocturnal gastric acid secretion, it was never commercially

marketed. This document provides a technical overview of Lupitidine, including its chemical

identity, synthesis, and its presumed mechanism of action based on its classification as a

histamine H2 receptor antagonist. Due to its status as an unmarketed compound, publicly

available data is limited; therefore, this guide also incorporates general knowledge of H2

receptor antagonists to provide a comprehensive understanding of its expected

pharmacological profile.

Chemical Identity
IUPAC Name: 2-[2-[[5-(2-Aminopropan-2-yl)furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-

methylpyridin-3-yl)methyl]-1H-pyrimidin-6-one[1]

Alternative IUPAC Names:
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2-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-5-[(6-methyl-3-

pyridinyl)methyl]-1H-pyrimidin-6-one[2]

2-((2-((5-((Dimethylamino)methyl)furfuryl)thio)ethyl)amino)-5-((6-methyl-3-pyridyl)methyl)-4-

(1H)-pyrimidinone trihydrochloride (for the hydrochloride salt)[3]

Chemical Formula: C21H27N5O2S[1][2]

Property Value Source

Molecular Weight 413.5 g/mol [2]

CAS Number 83903-06-4 [1][2]

Synthesis Protocol
A described synthesis route for Lupitidine is outlined below.[4]

Starting Materials:

6-methylpyridine-3-carboxaldehyde

Malonic acid

Piperidine

Pyridine

Ethanol

Sulfuric acid

Palladium on carbon (Pd/C)

Ethyl formate

Thiourea

Sodium

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Lupitidine
https://www.medkoo.com/products/30272
https://en.wikipedia.org/wiki/Lupitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Lupitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Lupitidine
https://en.wikipedia.org/wiki/Lupitidine
https://pubchem.ncbi.nlm.nih.gov/compound/Lupitidine
https://www.benchchem.com/product/b1675508?utm_src=pdf-body
https://www.drugfuture.com/synth/syndata.aspx?ID=90032
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ether

Methyl iodide

Sodium hydroxide

2-[(5-dimethylaminomethylfuran-2-yl)methylthio]ethylamine

Methodology:

Condensation: 6-methylpyridine-3-carboxaldehyde is condensed with malonic acid using

piperidine in refluxing pyridine to yield 3-(6-methyl-3-pyridyl)acrylic acid.

Esterification: The resulting acrylic acid is esterified with ethanol and sulfuric acid to produce

ethyl 3-(6-methyl-3-pyridyl)acrylate.

Reduction: The acrylate is reduced with hydrogen over a Pd/C catalyst in ethanol to afford

ethyl 3-(6-methyl-3-pyridyl)propionate.

Cyclization: The propionate is cyclized with ethyl formate and thiourea in the presence of

sodium in an ether-ethanol mixture to form 5-(6-methyl-3-pyridylmethyl)-2-thiouracil.

Methylation: The thiouracil is methylated with methyl iodide and sodium hydroxide in hot

water to give 5-(6-methyl-3-pyridyl-methyl)-2-methylthio-4-pyrimidone.

Final Condensation: The pyrimidone is then condensed with 2-[(5-

dimethylaminomethylfuran-2-yl)methylthio]ethylamine in refluxing pyridine to yield

Lupitidine.

Mechanism of Action and Signaling Pathway
As a histamine H2 receptor antagonist, Lupitidine is expected to competitively and reversibly

bind to histamine H2 receptors on the basolateral membrane of gastric parietal cells.[5] This

action blocks the binding of histamine, thereby inhibiting the production of gastric acid.[5] The

primary signaling pathway affected is the Gs protein-coupled receptor pathway.

Histamine H2 Receptor Signaling Pathway:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1675508?utm_src=pdf-body
https://www.benchchem.com/product/b1675508?utm_src=pdf-body
https://www.ncbi.nlm.nih.gov/books/NBK547929/
https://www.ncbi.nlm.nih.gov/books/NBK547929/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1675508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Binding: Under normal physiological conditions, histamine binds to the H2 receptor.

G-Protein Activation: This binding activates the associated Gs alpha subunit of the G-protein.

Adenylate Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

Protein Kinase A Activation: cAMP activates Protein Kinase A (PKA).

Proton Pump Activation: PKA phosphorylates and activates the H+/K+ ATPase (proton

pump), leading to the secretion of H+ ions into the gastric lumen.

By blocking the initial binding of histamine, H2 receptor antagonists like Lupitidine prevent this

entire cascade, leading to a reduction in gastric acid secretion.
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Caption: Histamine H2 Receptor Signaling Pathway and the inhibitory action of Lupitidine.

Quantitative Data
Specific quantitative data for Lupitidine is not readily available in the public domain. However,

a comparison of the relative potencies of other H2 receptor antagonists can provide context for

the expected efficacy of compounds in this class.

H2 Receptor Antagonist
Relative Potency (compared to
Cimetidine)

Cimetidine 1x

Ranitidine 3-11x

Famotidine 20-27x

(Source: Antioxidant and Anti-Glycation

Potential of H2 Receptor Antagonists—In Vitro

Studies and a Systematic Literature Review,

2023)[6]

Experimental Protocols
Detailed experimental protocols for Lupitidine are not published. However, standard assays for

evaluating H2 receptor antagonists would include:

In Vitro Receptor Binding Assays: To determine the binding affinity of Lupitidine to the H2

receptor, typically using radioligand binding assays with cell membranes expressing the

receptor.

In Vitro Functional Assays: To measure the antagonist effect on histamine-stimulated cAMP

production in cells expressing the H2 receptor.

In Vivo Gastric Acid Secretion Studies: To assess the inhibition of gastric acid secretion in

animal models (e.g., pylorus-ligated rats) following administration of Lupitidine. Intragastric

pH would be monitored over time.[7]
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A general protocol for an in vitro antioxidant assay that has been used for other H2 receptor

antagonists is the ABTS assay:[6]

A solution of 2 mM ABTS diammonium salt and 3.5 mM potassium persulfate is prepared.

10 μL of a diluted sample of the H2 receptor antagonist is added to 290 μL of the ABTS

solution.

Methanol is added to a final volume of 300 μL.

A control sample containing only the ABTS solution is also prepared.

The mixture is incubated for 10 minutes.

The absorbance is measured to determine the radical scavenging activity.

Conclusion
Lupitidine is a structurally defined H2 receptor antagonist with a clear, albeit unpublished,

record of development. While specific data on its performance remains limited, its classification

allows for a strong inference of its mechanism of action through the well-understood histamine

H2 receptor signaling pathway. The provided synthesis route offers a basis for its chemical

production. For drug development professionals, Lupitidine serves as an example of a potent

anti-secretory agent, and its history underscores the rigorous process of pharmaceutical

development. Further research into its specific binding kinetics and in vivo efficacy would be

necessary to fully characterize this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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